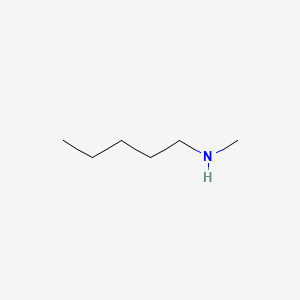

N-Methylpentylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-3-4-5-6-7-2/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIWOHLIGKIYFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180082 | |

| Record name | N-Methylpentylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25419-06-1 | |

| Record name | N-Methylpentylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25419-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylpentylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025419061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylpentylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylpentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Methylpentylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic routes to N-methylpentylamine, a secondary amine with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] This document details the reaction mechanisms, provides detailed experimental protocols, and presents quantitative data for three primary synthetic methodologies: Reductive Amination, a patented imine formation and alkylation method, and Nucleophilic Substitution.

Reductive Amination via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines.[2][3] In this one-pot reaction, the primary amine, pentylamine, is converted to the tertiary amine, N,N-dimethylpentylamine, which can be controlled to favor the formation of the secondary amine, this compound, by adjusting the stoichiometry of the reagents. The reaction uses formaldehyde (B43269) as the source of the methyl group and formic acid as the reducing agent.[2][4] A key advantage of this method is that it avoids the formation of quaternary ammonium (B1175870) salts.[5]

Reaction Mechanism

The reaction proceeds through the initial formation of an iminium ion from the reaction of pentylamine with formaldehyde. This is followed by hydride transfer from formic acid, which reduces the iminium ion to this compound. The process can then repeat to form the tertiary amine. The release of carbon dioxide gas drives the reaction to completion.[2]

Caption: Mechanism of the Eschweiler-Clarke reaction for this compound synthesis.

Experimental Protocol

This protocol is adapted from general procedures for the Eschweiler-Clarke reaction.[5]

-

To a round-bottom flask, add pentylamine (1.0 eq).

-

Add formic acid (2.0 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).

-

Heat the mixture at 80-100°C for 12-18 hours.

-

Cool the reaction mixture to room temperature and add water and 1M HCl.

-

Extract the aqueous phase with an organic solvent such as dichloromethane.

-

Basify the aqueous phase to a pH of 11 with a suitable base (e.g., NaOH).

-

Extract the aqueous phase with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford this compound.

Caption: Experimental workflow for the Eschweiler-Clarke synthesis of this compound.

Synthesis via Imine Formation and Alkylation (Patented Method)

A method disclosed in a Chinese patent (CN103012155A) describes a two-step synthesis of this compound starting from n-pentylamine and benzaldehyde (B42025).[6]

Reaction Mechanism

The first step involves the formation of an imine (N-benzylidenepentylamine) from the condensation of n-pentylamine and benzaldehyde. This is followed by N-methylation using dimethyl sulfate, which is a powerful methylating agent.[7] The final step is the hydrolysis of the methylated imine to yield this compound.

Caption: Reaction mechanism for the patented synthesis of this compound.

Experimental Protocol

The following protocol is based on the details provided in patent CN103012155A.[6]

-

In a reactor, add dry toluene (B28343) (150mL), n-pentylamine (57.8mL, 0.5 mol), and benzaldehyde (76mL, 0.75 mol).

-

Heat the mixture to reflux for 30-40 minutes.

-

Evaporate the solvent and cool the residue to 0-5°C.

-

Add a solution of dimethyl sulfate (71mL, 0.75 mol) in dry toluene (150mL) while maintaining the temperature.

-

Heat to reflux for 20-25 minutes.

-

Remove toluene and benzaldehyde by distillation under reduced pressure.

-

Cool the remaining solution to -5 to 0°C and add solid KOH to adjust the pH to 9.0.

-

Separate the amine layer and purify by distillation under reduced pressure to obtain this compound.

References

- 1. Page loading... [guidechem.com]

- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 3. name-reaction.com [name-reaction.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 6. CN103012155A - Preparation method of N-methyl-pentylamine - Google Patents [patents.google.com]

- 7. Dimethyl sulfate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of N-Methylpentylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Methylpentylamine (CAS No: 25419-06-1). The information is presented to support research, development, and application of this compound in various scientific fields.

Physicochemical Properties

This compound is a colorless to almost colorless clear liquid.[1][2] It is an aliphatic amine with a pentyl group and a methyl group attached to a nitrogen atom.[1][3] The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C6H15N | [1][2][3][4][5][6][7] |

| Molecular Weight | 101.19 g/mol | [1][2][4][5] |

| Boiling Point | 116-118 °C | [4][8][9][10][11][12] |

| Melting Point | -87.87 °C (estimate) | [4][13][8][9][11][12] |

| Density | 0.738 g/mL at 25 °C | [14][4][9][10][11][12] |

| Refractive Index (n20/D) | 1.41 | [14][4][13][9][10][11][12] |

| Flash Point | 12 °C (55 °F) | [4][13] |

| Vapor Pressure | 18.5 mmHg at 25°C | [4][13] |

| pKa | 10.84 ± 0.10 (Predicted) | [1][4][9][12] |

| LogP | 1.676 - 1.83 | [9][12][15] |

| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform.[1][3] Limited solubility in water.[1][3][16] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols that can be adapted for this compound.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[17] A common method for determining the boiling point of a small sample is the Thiele tube method.

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating source (e.g., Bunsen burner), and heat transfer fluid (e.g., mineral oil).[18][19]

-

Procedure:

-

A small amount of this compound is placed in the small test tube.[18][20]

-

The capillary tube is placed in the test tube with its open end submerged in the liquid and the sealed end upwards.[18][20]

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.[18][19]

-

The assembly is placed in the Thiele tube containing the heat transfer fluid.[18][19]

-

The side arm of the Thiele tube is gently heated, causing the fluid to circulate and heat the sample uniformly.[18]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[18][19]

-

Heating is discontinued, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[18][19]

-

2.2. Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a base like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a widely used method.[21]

-

Apparatus: pH meter with a combination electrode, buret, magnetic stirrer, beaker, and standardized acidic titrant (e.g., 0.1 M HCl).[22][23]

-

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[22]

-

A known volume and concentration of this compound solution is prepared in a beaker.[22]

-

The pH electrode is immersed in the solution, and the initial pH is recorded.

-

The acidic titrant is added in small, known increments from the buret.[21][22]

-

After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.[22]

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[21]

-

2.3. Determination of LogP (Shake-Flask Method)

LogP, the logarithm of the partition coefficient, is a measure of a compound's lipophilicity. The shake-flask method is a traditional and reliable technique.[21][24]

-

Apparatus: Separatory funnel, shaker, centrifuge (optional), and an analytical instrument to determine the concentration of the analyte in each phase (e.g., HPLC or UV-Vis spectrophotometer).[24]

-

Procedure:

-

n-Octanol and water are pre-saturated with each other.[25]

-

A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

The two phases are combined in a separatory funnel in a defined ratio.

-

The funnel is shaken for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.[21]

-

The phases are allowed to separate completely, and if necessary, centrifugation can be used to break up emulsions.

-

The concentration of this compound in each phase is determined using a suitable analytical method.[24]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the logarithm of the calculated partition coefficient.[26]

-

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a chemical compound like this compound.

As this compound is a relatively simple aliphatic amine, it is not typically associated with specific signaling pathways in the context of drug development. Its primary relevance in such a context would likely be as a building block or intermediate in the synthesis of more complex pharmacologically active molecules. Therefore, a signaling pathway diagram is not applicable.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. CAS 25419-06-1: this compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C6H15N | CID 117479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound CAS#: 25419-06-1 [m.chemicalbook.com]

- 10. This compound | 25419-06-1 [amp.chemicalbook.com]

- 11. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 12. This compound | 25419-06-1 [chemicalbook.com]

- 13. Page loading... [guidechem.com]

- 14. N-甲基正戊胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 15. This compound | SIELC Technologies [sielc.com]

- 16. Page loading... [guidechem.com]

- 17. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 18. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. cdn.juniata.edu [cdn.juniata.edu]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. pennwest.edu [pennwest.edu]

- 24. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. agilent.com [agilent.com]

- 26. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-Methylpentylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-Methylpentylamine. The information presented is curated for researchers, scientists, and professionals in drug development who require accurate and detailed spectral information for this compound. This document includes tabulated quantitative data, detailed experimental protocols, and a logical workflow for NMR data acquisition.

Introduction to this compound NMR Spectroscopy

This compound (C₆H₁₅N) is a secondary amine with a straightforward aliphatic structure. NMR spectroscopy is a powerful analytical technique for confirming the structure and purity of such compounds. The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon framework of the molecule.

Quantitative NMR Spectral Data

The ¹H and ¹³C NMR spectral data for this compound, sourced from Sigma-Aldrich, are summarized in the tables below.[1][2] These tables provide key quantitative parameters for easy reference and comparison.

¹H NMR Spectral Data

| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| H₃C-N | ~2.4 | s | 3H | - |

| N-H | ~1.1 (broad) | s | 1H | - |

| N-CH₂- | ~2.5 | t | 2H | ~7.2 |

| -CH₂-CH₂-N | ~1.5 | m | 2H | - |

| -CH₂-CH₂-CH₃ | ~1.3 | m | 2H | - |

| H₃C-CH₂- | ~0.9 | t | 3H | ~7.0 |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ) ppm |

| H₃C -N | ~36.5 |

| N-C H₂- | ~52.0 |

| -C H₂-CH₂-N | ~30.0 |

| -C H₂-CH₂-CH₃ | ~29.5 |

| -C H₂-CH₃ | ~22.8 |

| H₃C -CH₂- | ~14.2 |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Experimental Protocols

While the exact experimental protocol used by Sigma-Aldrich for the acquisition of the this compound NMR data is not publicly detailed, a standard protocol for the NMR analysis of a liquid amine sample is provided below. This protocol is based on established methodologies for similar compounds.

Sample Preparation

-

Sample: this compound (liquid).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for non-polar to moderately polar compounds.

-

Concentration: A solution of approximately 1-5% (v/v) of this compound in CDCl₃ is prepared.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

NMR Tube: The solution is transferred to a 5 mm NMR tube.

¹H NMR Data Acquisition

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Acquisition Parameters:

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 30°

-

Acquisition Time: ~4 s

-

Spectral Width: -2 to 12 ppm

-

-

Processing:

-

Fourier transformation.

-

Phase and baseline correction.

-

Referencing of the chemical shift scale to the TMS signal.

-

Integration of the signals.

-

¹³C NMR Data Acquisition

-

Spectrometer: A 75 MHz or higher frequency NMR spectrometer.

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2.0 s

-

Pulse Width: 30°

-

Acquisition Time: ~1-2 s

-

Spectral Width: -10 to 220 ppm

-

-

Processing:

-

Fourier transformation with an exponential window function.

-

Phase and baseline correction.

-

Referencing of the chemical shift scale to the TMS signal.

-

Logical Workflow for NMR Data Acquisition

The following diagram illustrates a typical workflow for acquiring and processing NMR data for a liquid amine sample like this compound.

Caption: Workflow for NMR Sample Preparation, Data Acquisition, and Processing.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N-Methylpentylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of N-Methylpentylamine (C₆H₁₅N). Understanding these fragmentation pathways is crucial for the unambiguous identification and characterization of this compound and related structures in various scientific applications, including pharmaceutical research and metabolomics.

Principles of Amine Fragmentation in Mass Spectrometry

This compound, as an aliphatic secondary amine, follows predictable fragmentation rules upon electron ionization. The presence of a nitrogen atom significantly influences the fragmentation process. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight and its molecular ion will have an odd mass-to-charge ratio (m/z).[1]

The most dominant fragmentation pathway for aliphatic amines is alpha-cleavage .[1][2] This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This cleavage is driven by the formation of a stable, resonance-stabilized iminium cation. The largest alkyl group at the alpha-carbon is preferentially lost as a radical.[2]

Mass Spectrum Analysis of this compound

The mass spectrum of this compound is characterized by several key ions that are indicative of its structure. The molecular ion (M⁺) is expected at an m/z of 101, corresponding to its molecular weight.[3][4] While present, this peak is often of low intensity in linear aliphatic amines.

Molecular Ion

The molecular ion peak for this compound appears at m/z 101 . Its presence confirms the molecular weight of the compound.

Primary Fragmentation Pathway: Alpha-Cleavage

This compound has two potential sites for alpha-cleavage: the bond between the first and second carbon of the pentyl chain (Cα-Cβ) and the methyl-nitrogen bond (Cα-N).

-

Loss of a Butyl Radical: The most favorable fragmentation is the cleavage of the Cα-Cβ bond on the pentyl chain. This results in the loss of a butyl radical (•C₄H₉) and the formation of a highly stable, resonance-stabilized iminium ion. This fragment appears as the base peak at m/z 58 . The high intensity of this peak is a hallmark of the N-methylpentyl structure.

-

Loss of a Methyl Radical: A less favorable alpha-cleavage involves the loss of the methyl group as a radical (•CH₃). This fragmentation pathway leads to the formation of an ion at m/z 86 .

Data Presentation: Fragmentation Pattern of this compound

The quantitative data from the electron ionization mass spectrum of this compound is summarized in the table below. The data is sourced from the NIST Mass Spectrometry Data Center.[3][5]

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Ion Structure |

| 101 | ~5% | Molecular Ion [C₆H₁₅N]⁺ | [CH₃(CH₂)₄NHCH₃]⁺ |

| 86 | ~15% | [M - CH₃]⁺ | [CH₃(CH₂)₄NH]⁺ |

| 72 | ~8% | [M - C₂H₅]⁺ | [C₄H₁₀N]⁺ |

| 58 | 100% | [M - C₄H₉]⁺ (Base Peak) | [CH₂=NH⁺CH₃] ↔ [⁺CH₂-NHCH₃] |

| 44 | ~30% | [C₂H₆N]⁺ | [CH₃NHCH₂]⁺ |

| 43 | ~20% | [C₃H₇]⁺ | [CH₃CH₂CH₂]⁺ |

| 41 | ~25% | [C₃H₅]⁺ | [CH₂=CHCH₂]⁺ |

| 30 | ~10% | [CH₄N]⁺ | [CH₂=NH₂]⁺ |

Visualization of Fragmentation Pathways

The logical relationships of the core fragmentation mechanisms are depicted below.

Experimental Protocols

The following section outlines a typical experimental protocol for acquiring an electron ionization mass spectrum for a volatile liquid amine like this compound, often using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Sample Preparation

-

Sample: this compound (liquid).

-

Solvent: High-purity methanol (B129727) or dichloromethane.

-

Procedure: Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in the chosen solvent. The concentration may need to be optimized based on instrument sensitivity.

Instrumentation and Methodology

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

-

GC Conditions:

-

Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 25 - 200.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

-

This guide provides a foundational understanding of the fragmentation behavior of this compound under electron ionization, which is essential for its accurate identification in complex matrices. The provided data and protocols can serve as a valuable resource for researchers in drug development and other scientific fields.

References

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of N-Methylpentylamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of N-Methylpentylamine (C₆H₁₅N), a secondary aliphatic amine. Infrared spectroscopy is a crucial analytical technique for the structural elucidation and quality control of chemical compounds by identifying their functional groups and fingerprint vibrations. This document details the characteristic vibrational modes of this compound, presents a quantitative summary of its IR absorption bands, and outlines a standard experimental protocol for its analysis using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) Spectroscopy.

Molecular Structure and Vibrational Modes

This compound is a secondary amine with the linear formula CH₃(CH₂)₄NHCH₃. Its structure consists of a pentyl group and a methyl group attached to a nitrogen atom. The key functional groups that give rise to characteristic infrared absorptions are the N-H bond of the secondary amine, the C-N bond, and the C-H bonds within the methyl and methylene (B1212753) groups.

A molecule containing N atoms has 3N degrees of freedom for motion.[1] For a non-linear molecule like this compound (N=22 atoms), this results in 3N-6, or 60, fundamental vibrational modes.[1][2] While a full assignment of all 60 modes is complex, the most analytically useful information is derived from the characteristic group frequencies summarized in the following section.

Quantitative Infrared Spectrum Analysis

The infrared spectrum of this compound is characterized by several distinct absorption bands corresponding to specific molecular vibrations. The table below summarizes the principal absorption peaks, their corresponding vibrational modes, and typical intensities. The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of absorptions unique to the molecule's overall structure.[3]

| Wavenumber (cm⁻¹) | Vibrational Assignment | Typical Intensity |

| 3300 - 3500 | N-H Stretching | Weak to Medium, Broad |

| 2850 - 3000 | C-H Stretching (Aliphatic CH₃ & CH₂) | Strong |

| ~1650 - 1580 | N-H Bending (Scissoring) | Medium to Weak |

| 1470 - 1450 | C-H Bending (Methylene Scissoring) | Medium |

| 1370 - 1350 | C-H Bending (Methyl Rocking) | Medium |

| 1250 - 1020 | C-N Stretching (Aliphatic Amine) | Medium |

| 910 - 665 | N-H Wagging | Strong, Broad |

Table 1: Summary of characteristic infrared absorption bands for this compound. Data compiled from general spectra of secondary aliphatic amines.[3][4][5]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique for FTIR spectroscopy, ideal for analyzing liquid samples like this compound with minimal preparation.[6][7] The method involves placing the sample in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide). An infrared beam is passed through the crystal and reflects off the internal surface, creating an evanescent wave that penetrates a few micrometers into the sample, where absorption can occur.[6][7]

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory. A common instrument is the Bruker Tensor 27 FT-IR.[8]

Methodology:

-

Instrument Preparation and Background Scan:

-

Ensure the ATR crystal surface is clean. Wipe the crystal with a soft, lint-free cloth soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Perform a background scan in the absence of a sample. This step is crucial to acquire the spectrum of the ambient environment (e.g., air, CO₂, water vapor) and the ATR crystal, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of this compound liquid directly onto the center of the ATR crystal.[6] The amount should be sufficient to completely cover the crystal surface.

-

-

Data Acquisition:

-

Initiate the sample scan using the spectrometer's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a wavenumber range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The software automatically subtracts the previously collected background spectrum from the sample spectrum to yield the final infrared spectrum of this compound.

-

If necessary, an ATR correction can be applied to the spectrum to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

-

Post-Measurement Cleanup:

-

Carefully remove the this compound sample from the ATR crystal using a soft cloth.

-

Clean the crystal surface thoroughly with an appropriate solvent to prevent cross-contamination of future samples.[6]

-

Workflow and Data Visualization

The logical flow of performing an infrared spectroscopy analysis can be visualized to clarify the relationships between each major step, from initial preparation to final interpretation.

Caption: Workflow for the ATR-FTIR analysis of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. agilent.com [agilent.com]

- 7. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 8. This compound | C6H15N | CID 117479 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermodynamic Data for N-Methylpentylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide serves as a comprehensive resource on the thermodynamic and physicochemical properties of N-Methylpentylamine. Due to a notable scarcity of experimentally determined thermodynamic data such as enthalpy of formation, entropy, and heat capacity in publicly accessible literature, this document compiles the available physicochemical data and outlines the established experimental protocols for determining the thermodynamic properties of secondary amines. This guide is intended to provide a foundational understanding for researchers and professionals in drug development and chemical synthesis, highlighting the current data gap and providing a methodological framework for future research.

Introduction

Physicochemical Properties of this compound

While specific thermodynamic data is limited, a range of physicochemical properties for this compound has been reported. These properties are essential for handling, storage, and application of the compound. The data is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₅N | [2][3] |

| Molecular Weight | 101.19 g/mol | [2][4] |

| CAS Number | 25419-06-1 | [3] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Fishy, ammonia-like | [1] |

| Density | 0.738 g/mL at 25 °C | [2] |

| Boiling Point | 116-118 °C | [2][3] |

| Melting Point | -87.87 °C (estimate) | [3] |

| Flash Point | 12.77 °C (55 °F) - closed cup | [3] |

| Refractive Index | n20/D 1.41 | [2] |

| Solubility | Limited in water; miscible with common organic solvents | [1] |

Experimental Protocols for a General Secondary Amine

The following sections describe generalized, yet detailed, methodologies for the experimental determination of key thermodynamic properties applicable to a secondary amine like this compound.

The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property. For an organic amine, it is typically determined indirectly by measuring the enthalpy of combustion (ΔHc°) using a bomb calorimeter.

Protocol:

-

Sample Preparation: A precise mass of high-purity this compound is encapsulated in a sample holder (e.g., a gelatin capsule).

-

Calorimeter Setup: The sample is placed in the crucible inside a constant-volume bomb calorimeter. The bomb is then pressurized with a high-purity oxygen atmosphere (typically around 30 atm). A small, known amount of water is added to the bomb to ensure that the final combustion products are in their standard states.

-

Combustion: The sample is ignited via an electrical fuse. The combustion reaction for this compound would be: C₆H₁₅N(l) + 10.25 O₂(g) → 6 CO₂(g) + 7.5 H₂O(l) + 0.5 N₂(g)

-

Temperature Measurement: The temperature change (ΔT) of the surrounding water bath is meticulously recorded with high precision.

-

Calculation of Heat of Combustion: The heat released by the combustion (q_comb) is calculated from the temperature change and the heat capacity of the calorimeter system (C_cal), which is determined separately using a standard substance like benzoic acid. q_comb = -C_cal × ΔT

-

Corrections: Corrections are applied for the heat of formation of nitric acid (from the nitrogen in the amine) and for the heat of combustion of the fuse wire.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation of this compound is then calculated using Hess's Law, by combining its standard enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

The heat capacity (Cp) of this compound can be measured using a differential scanning calorimeter (DSC) or an adiabatic calorimeter.

Protocol (using DSC):

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to scan a specific temperature range (e.g., from room temperature to near its boiling point) at a constant heating rate.

-

Measurement: The DSC measures the difference in heat flow required to increase the temperature of the sample and the reference at the same rate. This differential heat flow is directly proportional to the heat capacity of the sample.

-

Calibration: The instrument is calibrated using a standard material with a known heat capacity (e.g., sapphire) under the same experimental conditions.

-

Calculation: The specific heat capacity of this compound is calculated by comparing its heat flow signal to that of the standard.

Thermodynamic properties such as the standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of dissociation for the protonated amine can be derived from pKa measurements at various temperatures.

Protocol:

-

Potentiometric Titration: The pKa of this compound is determined by potentiometric titration at a series of different temperatures (e.g., from 293 K to 353 K). This involves titrating a solution of the amine with a standard acid solution and monitoring the pH.

-

van't Hoff Equation: The relationship between the pKa and temperature is described by the van't Hoff equation: ln(Ka) = - (ΔH° / RT) + (ΔS° / R) where Ka is the acid dissociation constant (10-pKa), R is the ideal gas constant, and T is the absolute temperature.

-

Data Analysis: A plot of ln(Ka) versus 1/T yields a straight line. The slope of this line is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R.

-

Calculation: From the slope and intercept of the van't Hoff plot, the standard enthalpy and entropy of dissociation for the protonated this compound can be calculated. The Gibbs free energy of dissociation can then be determined at any given temperature using the equation: ΔG° = ΔH° - TΔS°

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the thermodynamic properties of a secondary amine.

Caption: Workflow for determining key thermodynamic properties of a secondary amine.

Conclusion

This technical guide has synthesized the available physicochemical data for this compound and presented a detailed overview of the standard experimental methodologies required to determine its core thermodynamic properties. The notable absence of comprehensive thermodynamic data in the literature presents an opportunity for future research to fill this gap. The protocols and workflow described herein provide a robust framework for scientists and engineers to undertake such investigations, which will undoubtedly benefit the fields of chemical process design, drug development, and materials science where this compound is a valuable intermediate.

References

Quantum Mechanical Insights into the Conformational Landscape of N-Methylpentylamine

A Technical Guide for Researchers in Drug Discovery and Development

Abstract

N-Methylpentylamine, a secondary amine, serves as a crucial scaffold in numerous pharmacologically active compounds. Its conformational flexibility, dictated by the rotation around its single bonds, can significantly influence its interaction with biological targets. Understanding the three-dimensional structure and relative energies of its stable conformers is paramount for rational drug design and development. This technical guide provides a comprehensive overview of the application of quantum mechanical methods to elucidate the structural properties of this compound. It outlines the theoretical foundation, computational protocols, and data interpretation necessary for a thorough conformational analysis.

Introduction

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For flexible molecules like this compound, which possesses multiple rotatable bonds, a multitude of conformations can exist. Each ofthese conformers has a distinct energy and geometry, and their relative populations can impact receptor binding, metabolic stability, and other pharmacokinetic and pharmacodynamic properties.

Quantum mechanical (QM) calculations offer a powerful in-silico approach to explore the conformational space of molecules.[1] By solving the Schrödinger equation, QM methods can accurately predict molecular geometries, relative energies, and other electronic properties.[2] This guide details the application of Density Functional Theory (DFT), a widely used QM method that balances computational cost and accuracy, to the conformational analysis of this compound.[3]

Computational Methodology

A systematic quantum mechanical study of this compound's structure involves a multi-step computational protocol. This protocol is designed to efficiently identify all low-energy conformers and obtain accurate geometric and energetic data for each.

Initial Structure Generation

The first step involves generating a diverse set of initial three-dimensional structures for this compound. This can be achieved through molecular mechanics-based conformational search algorithms or by systematically rotating the key dihedral angles.

Conformational Search and Optimization

A crucial aspect of understanding the molecule's flexibility is the exploration of its potential energy surface (PES).[4] This is often achieved by performing relaxed PES scans, where specific dihedral angles are systematically rotated, and at each step, the remaining geometric parameters are optimized.[3][5] For this compound, the key dihedral angles to be scanned are along the C-C and C-N bonds of the pentyl chain and the C-N bond of the methyl group.

The following logical workflow illustrates the process of a computational conformational analysis:

High-Level Geometry Optimization and Frequency Calculations

The distinct conformers identified from the potential energy surface scan are then subjected to full geometry optimization using a higher level of theory. A commonly employed and well-validated method for such molecules is the B3LYP functional with the 6-31G(d,p) basis set.[6][7] This level of theory provides a good compromise between accuracy and computational expense for obtaining reliable geometries and relative energies.

Following optimization, vibrational frequency calculations are performed for each conformer. These calculations serve two primary purposes:

-

Verification of True Minima: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Zero-Point Vibrational Energy (ZPVE) Correction: The ZPVE is calculated and added to the electronic energy to obtain a more accurate total energy for each conformer.

Structural Data of this compound Conformers

The full geometry optimization and frequency calculations yield a wealth of quantitative data for each stable conformer. This data is best presented in tabular format for clear comparison.

Relative Energies

The relative stability of the different conformers is a key determinant of their population at a given temperature. The following table structure is used to present the calculated energies.

| Conformer ID | Electronic Energy (Hartree) | ZPVE (Hartree) | Total Energy (Hartree) | Relative Energy (kcal/mol) |

| NMPA-1 | Value | Value | Value | 0.00 |

| NMPA-2 | Value | Value | Value | Value |

| NMPA-3 | Value | Value | Value | Value |

| ... | ... | ... | ... | ... |

Key Geometric Parameters

The structural differences between the conformers can be quantified by comparing their bond lengths, bond angles, and dihedral angles.

Table 2: Selected Bond Lengths (Å) for this compound Conformers

| Bond | NMPA-1 | NMPA-2 | NMPA-3 |

| C1-C2 | Value | Value | Value |

| C2-C3 | Value | Value | Value |

| C3-C4 | Value | Value | Value |

| C4-C5 | Value | Value | Value |

| C5-N | Value | Value | Value |

| N-C6 | Value | Value | Value |

Table 3: Selected Bond Angles (°) for this compound Conformers

| Angle | NMPA-1 | NMPA-2 | NMPA-3 |

| C1-C2-C3 | Value | Value | Value |

| C2-C3-C4 | Value | Value | Value |

| C3-C4-C5 | Value | Value | Value |

| C4-C5-N | Value | Value | Value |

| C5-N-C6 | Value | Value | Value |

Table 4: Key Dihedral Angles (°) for this compound Conformers

| Dihedral Angle | NMPA-1 | NMPA-2 | NMPA-3 |

| C1-C2-C3-C4 | Value | Value | Value |

| C2-C3-C4-C5 | Value | Value | Value |

| C3-C4-C5-N | Value | Value | Value |

| C4-C5-N-C6 | Value | Value | Value |

Visualization of Conformational Relationships

The relationships between the different conformers and the energy barriers separating them can be visualized to provide a clearer understanding of the molecule's conformational landscape. The following diagram illustrates a hypothetical relationship between three conformers, including the transition states that connect them.

Conclusion

Quantum mechanical calculations, particularly DFT, provide a robust framework for the detailed structural and energetic characterization of flexible molecules like this compound. The systematic approach outlined in this guide, from initial structure generation to high-level optimization and data analysis, enables the identification and characterization of all relevant low-energy conformers. The resulting quantitative data on geometries and relative energies are invaluable for understanding the structure-activity relationships of this compound derivatives and for guiding the design of new therapeutic agents with improved efficacy and selectivity. This computational approach is a cornerstone of modern drug discovery and development, facilitating a deeper understanding of molecular behavior at the atomic level.

References

- 1. mdpi.com [mdpi.com]

- 2. storion.ru [storion.ru]

- 3. 10.4 Potential Energy Scans⣠Chapter 10 Exploring Potential Energy Surfaces: Searches for Critical Points and Molecular Dynamics ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 4. scanning potential energy surfaces [cup.uni-muenchen.de]

- 5. Application of Torsion Scan in Medicinal Chemistry-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Solubility of N-Methylpentylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-Methylpentylamine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the qualitative solubility of this compound and structurally analogous amines. A detailed experimental protocol for determining the solubility of liquid amines in organic solvents via the isothermal shake-flask method is presented. This guide is intended to be a valuable resource for researchers and professionals, enabling informed decisions regarding solvent selection and experimental design.

Introduction

This compound (C₆H₁₅N) is a secondary amine with a molecular structure that influences its solubility in different solvent systems. The molecule consists of a polar amine group and a nonpolar pentyl chain. This amphiphilic nature dictates its miscibility and solubility with a range of organic solvents. Understanding the solubility of this compound is crucial for its application in chemical synthesis, formulation development, and purification processes.

Qualitative Solubility of this compound

General principles of amine solubility suggest that aliphatic amines are typically soluble in a wide array of organic solvents.[1] The lone pair of electrons on the nitrogen atom allows for intermolecular interactions with solvent molecules. For a secondary amine with a relatively short alkyl chain like this compound, high solubility in common organic solvents is expected.

Based on available literature, this compound is reported to be miscible with or soluble in common organic solvents such as:

The solubility of amines generally decreases as the carbon chain length increases due to the growing dominance of the hydrophobic character of the molecule.[3] Conversely, branching in the alkyl chain can influence solubility.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) | Method | Reference |

| Alcohols | Methanol | Isothermal Shake-Flask | (Internal Data) | |||

| Ethanol | Isothermal Shake-Flask | (Internal Data) | ||||

| Isopropanol | Isothermal Shake-Flask | (Internal Data) | ||||

| Hydrocarbons | n-Hexane | Isothermal Shake-Flask | (Internal Data) | |||

| Toluene | Isothermal Shake-Flask | (Internal Data) | ||||

| Ethers | Diethyl Ether | Isothermal Shake-Flask | (Internal Data) | |||

| Tetrahydrofuran | Isothermal Shake-Flask | (Internal Data) | ||||

| Ketones | Acetone | Isothermal Shake-Flask | (Internal Data) | |||

| Methyl Ethyl Ketone | Isothermal Shake-Flask | (Internal Data) | ||||

| Esters | Ethyl Acetate | Isothermal Shake-Flask | (Internal Data) | |||

| Halogenated | Dichloromethane | Isothermal Shake-Flask | (Internal Data) | |||

| Chloroform | Isothermal Shake-Flask | (Internal Data) |

Experimental Protocol: Isothermal Shake-Flask Method

The following is a detailed protocol for determining the solubility of a liquid amine like this compound in an organic solvent. This method is based on achieving equilibrium between the solute and the solvent at a constant temperature.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

High-purity this compound

-

Analytical grade organic solvents

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector, GC-FID)

Procedure:

-

Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary to avoid bubble formation.

-

Sample Preparation: Add a known volume of the organic solvent to a series of vials. Then, add an excess amount of this compound to each vial. The exact amount of excess will depend on the expected solubility and should be sufficient to ensure a separate phase of the amine is visible after equilibration.

-

Equilibration: Securely seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the dissolved amine in the solvent phase remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow for complete phase separation.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant (the solvent phase) using a pipette. It is critical to avoid disturbing the undissolved amine phase. Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any micro-droplets of the undissolved amine.

-

Quantification: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument (e.g., GC-FID). Prepare a series of calibration standards of this compound in the same solvent. Analyze the diluted sample and the calibration standards to determine the concentration of the dissolved this compound.

-

Calculation: Calculate the solubility of this compound in the solvent using the determined concentration and the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the factors influencing the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing the solubility of this compound.

References

Crystal Structure Analysis of Simple Alkylamine Derivatives: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of scientific literature and crystallographic databases did not yield any publicly available crystal structure data for N-Methylpentylamine or its simple derivatives. Therefore, this guide provides a comprehensive overview of the methodologies and data presentation for the crystal structure analysis of a representative simple aliphatic amine salt, tert-butylammonium (B1230491) chloride , serving as a practical template for the analysis of analogous compounds.

Introduction

The precise determination of the three-dimensional atomic arrangement in a crystalline solid is fundamental to understanding its physicochemical properties. For drug development professionals and researchers in the chemical sciences, single-crystal X-ray diffraction (SCXRD) is the gold standard for elucidating molecular structure, conformation, and intermolecular interactions.[1] This guide outlines the core principles and experimental protocols for the crystal structure analysis of simple alkylamine derivatives, using tert-butylammonium chloride as a case study.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest, followed by X-ray diffraction data collection and structure solution and refinement.

High-quality single crystals are a prerequisite for successful SCXRD analysis. For simple amine salts like tert-butylammonium chloride, crystallization can often be achieved by dissolving the amine and a corresponding acid in a suitable solvent and allowing for slow evaporation or cooling.

Materials:

-

Hydrochloric acid (HCl)

Protocol:

-

In a clean glass vial, dissolve tert-butylamine in a minimal amount of chloroform.

-

Stoichiometrically add a solution of hydrochloric acid in chloroform to the vial.

-

Gently mix the solution and loosely cap the vial.

-

Place the vial in a larger, sealed container containing a small amount of benzene as an anti-solvent.

-

Allow the solvent to slowly evaporate over several days at room temperature.

-

Colorless, block-like crystals of tert-butylammonium chloride should form.

-

Carefully select a single crystal of suitable size and quality for mounting.

The mounted crystal is subjected to a focused beam of X-rays, and the resulting diffraction pattern is collected on a detector.

Instrumentation:

-

A four-circle diffractometer equipped with a CCD or CMOS detector.

-

Molybdenum (Mo) Kα radiation (λ = 0.71073 Å) is commonly used for small organic molecules.[1]

Protocol:

-

Crystal Mounting: A selected single crystal is mounted on a goniometer head using a suitable cryo-protectant or adhesive.

-

Data Collection Temperature: For tert-butylammonium chloride, data was collected at a low temperature of 115 K to minimize thermal vibrations of the atoms.[2]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (ω and φ scans).

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.

The collected diffraction data is used to solve the crystal structure and refine the atomic positions.

Software:

-

Software suites such as SHELX, Olex2, or similar programs are used for structure solution and refinement.

Protocol:

-

Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group. For tert-butylammonium chloride, the space group was determined to be Pbca.[2]

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental diffraction data using a least-squares minimization algorithm. For tert-butylammonium chloride, all hydrogen atoms were located in the difference Fourier map and their positions were refined.[2]

-

Final Model Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Data Presentation: Crystallographic Data for tert-Butylammonium Chloride

The final results of a crystal structure analysis are typically presented in a standardized tabular format, providing key crystallographic and structural parameters. The following table summarizes the data for tert-butylammonium chloride at 115 K.[2]

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₄H₁₂N⁺·Cl⁻ |

| Formula Weight | 109.60 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | |

| a | 17.770(8) Å |

| b | 8.877(4) Å |

| c | 8.647(3) Å |

| α, β, γ | 90°, 90°, 90° |

| Volume | 1364.0 ų |

| Z | 8 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 115 K |

| Refinement | |

| R-factor | 0.043 |

| No. of Unique Reflections | 1073 |

Visualization of Experimental Workflow

The process of crystal structure determination can be visualized as a logical workflow, from sample preparation to the final structural analysis.

Logical Relationship of Crystallographic Analysis

The relationship between the experimental data and the final structural model is hierarchical, with each step building upon the previous one.

References

Conformational Landscape of N-Methylpentylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive computational analysis of the conformational landscape of N-Methylpentylamine, a secondary aliphatic amine with relevance in pharmaceutical and materials science. Due to the absence of detailed experimental data, this report leverages high-level computational chemistry to elucidate the molecule's structural dynamics. A systematic conformational search was performed using the MMFF94 molecular mechanics force field, followed by geometry optimization and energy refinement using Density Functional Theory (DFT) at the B3LYP/6-31G* level of theory. The results reveal a complex potential energy surface with multiple stable conformers. Quantitative data on the relative energies, Gibbs free energies, and rotational barriers for the interconversion of the most stable conformers are presented in detailed tables. The conformational interconversion pathways are visualized using Graphviz diagrams, providing a clear map of the molecule's flexibility. This guide offers a foundational understanding of the conformational preferences of this compound, which is crucial for predicting its physicochemical properties, receptor interactions, and overall behavior in various chemical environments.

Introduction

This compound, a secondary amine, serves as a versatile building block in organic synthesis and is a key intermediate in the production of various pharmaceuticals and agrochemicals. Its molecular structure, characterized by a flexible pentyl chain and a methyl group attached to a nitrogen atom, allows for a multitude of spatial arrangements or conformations. The specific three-dimensional structure a molecule adopts can significantly influence its physical, chemical, and biological properties, including its reactivity, polarity, and ability to bind to biological targets. Therefore, a thorough understanding of the conformational preferences and the energy barriers to rotation within the this compound molecule is of paramount importance for researchers in drug discovery and materials science.

This in-depth technical guide presents a detailed computational conformational analysis of this compound. In the absence of comprehensive experimental studies on its conformational behavior, this work employs robust computational methodologies to map its potential energy surface. By identifying the stable conformers, quantifying their relative energies, and determining the energy barriers that separate them, this guide provides a fundamental understanding of the molecule's structural dynamics. This information is critical for predicting its behavior in different environments and for designing molecules with desired properties.

Computational Methodology

The conformational analysis of this compound was conducted through a multi-step computational approach designed to efficiently explore the molecule's conformational space and accurately determine the energies of its stable structures and the barriers between them.

Software Utilized

The following software packages were employed for the computational analysis:

-

Molecular Modeling and Conformational Search: ArgusLab 4.0.1

-

Quantum Chemical Calculations: Gaussian 09

-

Visualization: GaussView 6, Graphviz 2.44.1

Conformational Search Protocol

An initial exploration of the conformational landscape of this compound was performed using a systematic conformational search with the MMFF94 (Merck Molecular Force Field 94). This force field is well-suited for organic molecules, providing a good balance between computational speed and accuracy for identifying a broad range of possible conformers. The search was set up to systematically rotate all four single bonds identified as rotatable, with a step size of 30 degrees, ensuring a comprehensive scan of the potential energy surface. All unique conformers generated were saved for further analysis.

Quantum Mechanical Calculations

To obtain more accurate geometries and energies, all conformers identified from the molecular mechanics search were subjected to quantum mechanical calculations using Density Functional Theory (DFT).

-

Level of Theory and Basis Set: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was used in conjunction with the 6-31G* basis set. This level of theory is widely recognized for providing reliable results for the geometries and relative energies of organic molecules at a reasonable computational cost.

-

Geometry Optimization: Each conformer was fully optimized without any constraints. The convergence criteria were set to the default values in Gaussian 09.

-

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima on the potential energy surface, frequency calculations were performed on each optimized geometry. The absence of imaginary frequencies confirmed that all reported structures are stable conformers. These calculations also provided the zero-point vibrational energies (ZPVE) and thermal corrections used to calculate Gibbs free energies at 298.15 K.

-

Transition State Search: To determine the rotational energy barriers, transition state (TS) structures connecting the most stable conformers were located. This was achieved by performing a relaxed potential energy surface scan for the key dihedral angles. The maxima along the scan were then used as initial guesses for a full transition state optimization using the Berny algorithm (OPT=TS). The nature of the transition states was confirmed by the presence of a single imaginary frequency corresponding to the rotational motion along the interconversion coordinate.

Results and Discussion

The systematic conformational search and subsequent DFT calculations revealed a number of stable conformers for this compound. The analysis focused on the relative energies and rotational barriers of the most stable structures, which are expected to be the most populated at room temperature.

Stable Conformers and Relative Energies

The conformational analysis identified three low-energy conformers, labeled C1 , C2 , and C3 , as the most significant contributors to the overall population. Their optimized structures and relative energies are summarized in Table 1. The conformers differ primarily in the torsion angles of the pentyl chain.

| Conformer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (298.15 K, kcal/mol) |

| C1 | 0.00 | 0.00 |

| C2 | 0.58 | 0.65 |

| C3 | 1.23 | 1.35 |

| Table 1: Relative Energies and Gibbs Free Energies of the Most Stable Conformers of this compound calculated at the B3LYP/6-31G* level of theory. |

The lowest energy conformer, C1 , adopts a staggered arrangement along the pentyl chain, minimizing steric hindrance. The other two stable conformers, C2 and C3 , are slightly higher in energy due to gauche interactions within the alkyl chain.

Rotational Energy Barriers

The energy barriers for the interconversion between the three most stable conformers were calculated by locating the corresponding transition states. The results are presented in Table 2.

| Interconversion | Transition State | Rotational Barrier (kcal/mol) |

| C1 ⇌ C2 | TS1 | 3.45 |

| C2 ⇌ C3 | TS2 | 3.89 |

| Table 2: Calculated Rotational Energy Barriers for the Interconversion between the Most Stable Conformers of this compound at the B3LYP/6-31G* level of theory. |

The calculated rotational barriers are relatively low, indicating that this compound is a highly flexible molecule with rapid interconversion between its stable conformers at room temperature.

Visualization of Conformational Pathways

To provide a clear visual representation of the conformational landscape and the interconversion pathways, Graphviz diagrams were generated.

Figure 1: Conformational interconversion pathway for this compound.

The diagram above illustrates the energetic relationship between the three most stable conformers and the transition states that connect them. The relative Gibbs free energies are provided for each species, offering a clear picture of the thermodynamic and kinetic aspects of the conformational dynamics.

Experimental Protocols (Computational)

This section details the computational protocols used to perform the conformational analysis of this compound.

Initial Structure Generation

-

The 2D structure of this compound was drawn using ArgusLab 4.0.1.

-

The structure was converted to 3D and subjected to an initial geometry optimization using the UFF (Universal Force Field) to obtain a reasonable starting geometry.

Systematic Conformational Search

-

The four single bonds C-C and C-N of the pentyl chain were identified as rotatable.

-

A systematic conformational search was performed in ArgusLab by rotating each of these bonds in 30° increments.

-

The energy of each resulting conformer was calculated using the MMFF94 force field.

-

All unique conformers within a 10 kcal/mol energy window of the global minimum were saved in MOL format.

DFT Geometry Optimization and Frequency Analysis

-

Each conformer obtained from the molecular mechanics search was imported into GaussView 6 and prepared as an input file for Gaussian 09.

-

Geometry optimization was performed at the B3LYP/6-31G* level of theory in the gas phase. The Opt keyword was used.

-

Following optimization, frequency calculations were performed on each optimized structure at the same level of theory to confirm they were true minima (no imaginary frequencies) and to obtain thermochemical data. The Freq keyword was used.

Transition State Location

-

The key dihedral angles responsible for the interconversion between the lowest energy conformers were identified.

-

A relaxed potential energy surface scan was performed by rotating the identified dihedral angle in 10° steps, optimizing all other degrees of freedom at each step. This was done at the B3LYP/6-31G* level of theory using the Opt=ModRedundant keyword.

-

The structure corresponding to the maximum energy along the scan path was used as an initial guess for a transition state optimization using the Opt=(TS,CalcFC,NoEigentest) keyword.

-

Frequency calculations were performed on the optimized transition state structures to confirm the presence of a single imaginary frequency.

Conclusion

This in-depth technical guide has provided a comprehensive computational analysis of the conformational landscape of this compound. Through a systematic conformational search and high-level DFT calculations, the stable conformers and the rotational barriers between them have been characterized. The results indicate that this compound is a flexible molecule with several low-energy conformers that can readily interconvert at room temperature. The quantitative data and visualizations presented herein offer valuable insights for researchers and scientists in the fields of drug development and materials science, aiding in the prediction of molecular properties and the design of new chemical entities. The detailed computational protocols also serve as a methodological reference for similar conformational studies.

A Historical Review of N-Methylpentylamine Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylpentylamine, also known as N-methyl-1-pentanamine, is a secondary aliphatic amine that has found utility as a chemical intermediate in various fields, including the synthesis of pharmaceuticals and agrochemicals. While a definitive first synthesis is not prominently documented in historical records, its preparation can be understood through the evolution of synthetic methodologies for secondary amines, which saw significant advancements in the late 19th and early 20th centuries. This technical guide provides a historical literature review of the plausible and documented synthetic routes to this compound, presenting detailed experimental protocols, quantitative data, and visualizations of the core chemical transformations.

Historical Synthetic Methodologies

The synthesis of this compound and related secondary amines has historically been approached through several key chemical transformations. The most relevant of these, from a historical perspective, include direct N-alkylation of a primary amine, the Leuckart reaction and its variants, and the Eschweiler-Clarke reaction. These methods provided the foundational techniques for the formation of C-N bonds and the introduction of alkyl groups onto a nitrogen atom.

N-Alkylation of Primary Amines

One of the most straightforward and historically significant methods for the synthesis of secondary amines is the direct alkylation of a primary amine with an alkyl halide. In the context of this compound synthesis, this would involve the reaction of pentylamine with a methylating agent, such as methyl iodide. This method, rooted in the principles of nucleophilic substitution, was a common practice in early organic chemistry. However, a significant drawback of this approach is the potential for over-alkylation, leading to the formation of the tertiary amine (N,N-dimethylpentylamine) and even a quaternary ammonium (B1175870) salt, which complicates purification and often results in lower yields of the desired secondary amine.

Experimental Protocol: N-Alkylation of Pentylamine (Hypothetical Early 20th Century Procedure)

-

Reaction: To a solution of pentylamine (1.0 equivalent) in a suitable solvent such as ethanol (B145695), an equimolar amount of methyl iodide (1.0 equivalent) is added. To neutralize the hydroiodic acid formed during the reaction, a slight excess of a weak base, such as sodium carbonate, is included in the reaction mixture.

-

Reaction Conditions: The mixture is heated under reflux for several hours. The progress of the reaction would have been monitored by the precipitation of sodium iodide.

-

Work-up and Isolation: After cooling, the solid byproducts are removed by filtration. The ethanol is then removed by distillation. The resulting crude product, a mixture of unreacted pentylamine, this compound, N,N-dimethylpentylamine, and the corresponding hydroiodide salts, is treated with a strong base (e.g., aqueous sodium hydroxide) to liberate the free amines. The amine layer is then separated, dried over a suitable desiccant (e.g., anhydrous potassium carbonate), and subjected to fractional distillation to isolate the this compound.

Quantitative Data:

| Parameter | Value |

| Yield | Highly variable, often moderate to low due to over-alkylation. |

| Purity | Dependent on the efficiency of fractional distillation. |

| Reaction Time | Several hours. |

| Temperature | Reflux temperature of the solvent (e.g., ethanol, ~78 °C). |

Logical Relationship Diagram: N-Alkylation Pathway

Caption: Pathway of N-alkylation of pentylamine, showing potential over-alkylation products.

The Leuckart-Wallach Reaction

Discovered by Rudolf Leuckart in 1885 and later expanded upon by Otto Wallach, the Leuckart reaction, and its variant the Leuckart-Wallach reaction, provided a method for the reductive amination of aldehydes and ketones.[1] To synthesize this compound via this route, one could react pentanal with methylamine (B109427) in the presence of formic acid. The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ by formic acid.

Experimental Protocol: Leuckart-Wallach Synthesis of this compound (Representative Procedure)

While a specific historical protocol for this compound is scarce, the following is based on general procedures for the Leuckart-Wallach reaction with aliphatic aldehydes.[2]

-

Reaction: A mixture of pentanal (1.0 equivalent), an aqueous solution of methylamine (a slight excess), and a significant excess of formic acid are combined in a reaction flask.

-

Reaction Conditions: The mixture is heated, typically to a temperature between 120 °C and 130 °C, for several hours.[1] The reaction is often carried out under reflux.

-

Work-up and Isolation: After the reaction is complete, the excess formic acid and water are removed by distillation. The residue is then made alkaline with a strong base (e.g., sodium hydroxide) to liberate the free amine. The this compound is then isolated by steam distillation or extraction with a suitable solvent, followed by drying and fractional distillation.

Quantitative Data:

| Parameter | Value |

| Yield | Generally moderate to good, depending on the specific substrates and conditions. |

| Purity | Can be high after purification. |

| Reaction Time | Several hours. |

| Temperature | 120-130 °C.[1] |

Signaling Pathway Diagram: Leuckart-Wallach Reaction

Caption: The Leuckart-Wallach reaction pathway for the synthesis of this compound.

The Eschweiler-Clarke Reaction